molecular formula C7H12F2O3 B13543455 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid

Cat. No.: B13543455
M. Wt: 182.16 g/mol
InChI Key: IIQPZOQRDNTDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid is an organic compound with the molecular formula C7H12F2O3. It is characterized by the presence of both hydroxyl and difluoromethyl groups, making it a unique compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid typically involves the reaction of ethyl 2,2-difluoro-3-hydroxybutanoate with ethylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,2-difluoro-3-hydroxypentanoic acid is unique due to the presence of both the ethyl and difluoromethyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

3-ethyl-2,2-difluoro-3-hydroxypentanoic acid

InChI

InChI=1S/C7H12F2O3/c1-3-6(12,4-2)7(8,9)5(10)11/h12H,3-4H2,1-2H3,(H,10,11)

InChI Key

IIQPZOQRDNTDAH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C(=O)O)(F)F)O

Origin of Product

United States

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